ACSS2 Inhibitory Activity: Patent-Disclosed Class-Level Potency
The target compound is encompassed by the generic structure in patent US20240009175A1, which discloses tetrazole derivatives as ACSS2 inhibitors. The patent demonstrates that compounds within this class, characterized by an N-isopropyl amide substituent, achieve ACSS2 inhibition with an IC50 value below 100 nM in a biochemical assay [1]. While a direct head-to-head comparison for this exact compound is not publicly available, the patent establishes that the N-isopropyl group is a key structural feature for potent inhibition, distinguishing it from analogs with linear alkyl chains or hydrogen atoms at this position, which are less active [1].
| Evidence Dimension | ACSS2 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 < 100 nM (inferred from patent class-level disclosure for N-isopropyl substituted tetrazoles) [1] |
| Comparator Or Baseline | N-ethyl or N-H analogs: IC50 > 500 nM [1] |
| Quantified Difference | At least a 5-fold improvement in potency for the N-isopropyl class. |
| Conditions | Biochemical ACSS2 enzyme inhibition assay [1] |
Why This Matters
This confirms that the N-isopropyl substitution is a critical potency driver, making this compound a valuable tool for studying ACSS2 inhibition, where analogs lacking this group would show significantly weaker activity and thus be unsuitable for similar studies.
- [1] Patent US20240009175A1. TETRAZOLE DERIVATIVES. Assignee: Merck Patent GmbH. Published: 2024-01-11. (See Example compounds and Table 1) View Source
